4-methyl-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzenesulfonamide
Overview
Description
4-methyl-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the nitrothiophene and benzenesulfonamide moieties in its structure suggests potential biological activity, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzenesulfonamide typically involves the condensation of 4-methylbenzenesulfonamide with 5-nitrothiophene-2-carbaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form sulfonic acids using strong oxidizing agents like potassium permanganate.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Various nucleophiles, such as amines or thiols, under mild to moderate conditions.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Sulfonic acids.
Substitution: Substituted sulfonamides.
Scientific Research Applications
4-methyl-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties against various bacterial strains.
Medicine: Explored as a potential therapeutic agent for treating infections and other diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-methyl-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzenesulfonamide involves its interaction with specific molecular targets in biological systems. The nitrothiophene moiety can undergo redox reactions, generating reactive oxygen species that can damage cellular components. The sulfonamide group can inhibit the activity of certain enzymes, such as dihydropteroate synthase, which is involved in folate synthesis in bacteria. This dual mechanism contributes to its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzenesulfonamide: Similar structure but with a furan ring instead of a thiophene ring.
4-methyl-N-[(E)-(5-nitro-2-furanyl)methylideneamino]-2-quinolinamine: Contains a quinoline moiety, offering different biological properties.
Uniqueness
4-methyl-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzenesulfonamide is unique due to the presence of the nitrothiophene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-methyl-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S2/c1-9-2-5-11(6-3-9)21(18,19)14-13-8-10-4-7-12(20-10)15(16)17/h2-8,14H,1H3/b13-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZBAFPRLJEXAA-MDWZMJQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(S2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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